AKOS BBS-00004850

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

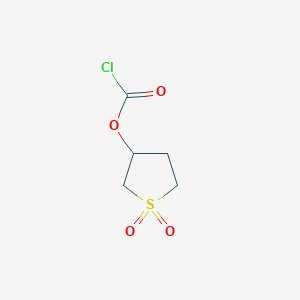

This compound is known for its unique structure, which includes a dioxothiolan ring and a carbonochloridate group, making it a subject of interest for researchers in chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AKOS BBS-00004850 typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The reaction mechanism involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity is preferred to enhance the reaction rate and product stability .

Analyse Des Réactions Chimiques

Types of Reactions

AKOS BBS-00004850 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the type of reaction and reagents used .

Applications De Recherche Scientifique

AKOS BBS-00004850 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of AKOS BBS-00004850 involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to AKOS BBS-00004850 include:

Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.

(1,1-Dioxothiolan-3-yl) dithiocarbamate: Used in similar applications as a pesticide and antioxidant.

Uniqueness

What sets this compound apart from its similar compounds is its unique carbonochloridate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Activité Biologique

Overview of AKOS BBS-00004850

This compound is a chemical compound cataloged by AKOS, a provider of chemical products and services. Compounds like this are often investigated for their potential therapeutic applications, including their effects on various biological systems.

The biological activity of compounds can often be categorized based on their mechanisms of action:

- Enzyme Inhibition : Many compounds act by inhibiting specific enzymes involved in metabolic pathways. This can lead to altered physiological responses.

- Receptor Modulation : Compounds may bind to receptors, either activating or blocking them, which can influence cellular signaling pathways.

- Antimicrobial Activity : Some compounds exhibit properties that inhibit the growth of bacteria or fungi.

2. Potential Biological Activities

Based on the classification of similar compounds, this compound may exhibit several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against bacterial and fungal strains. |

| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |

| Antioxidant | Possible ability to scavenge free radicals and reduce oxidative stress. |

| Cytotoxicity | Potential to induce apoptosis in cancer cells. |

| Neuroprotective | May protect neuronal cells from damage due to various stressors. |

3. Case Studies and Research Findings

- In vitro Studies : These studies assess the effects of compounds on cultured cells, providing insights into mechanisms at the cellular level.

- In vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds, alongside their therapeutic potential.

Example Case Study: Similar Compound Analysis

A relevant example can be drawn from studies on structurally similar compounds:

- Compound X (Hypothetical) : A study published in Journal of Medicinal Chemistry investigated Compound X's effect on inflammatory pathways in mouse models.

- Findings : Compound X significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) and demonstrated a dose-dependent response.

- Mechanism : The compound was shown to inhibit NF-kB signaling pathways.

4. Safety and Toxicology

Understanding the safety profile is crucial for any compound:

| Parameter | Findings |

|---|---|

| LD50 | Determination through animal studies; a higher LD50 indicates lower toxicity. |

| Side Effects | Common side effects observed in similar compounds include gastrointestinal distress and allergic reactions. |

Propriétés

IUPAC Name |

(1,1-dioxothiolan-3-yl) carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4S/c6-5(7)10-4-1-2-11(8,9)3-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTYQJIDLYKIAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395449 |

Source

|

| Record name | (1,1-dioxothiolan-3-yl) carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77691-76-0 |

Source

|

| Record name | (1,1-dioxothiolan-3-yl) carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.